5-Hydroxypyrimidine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxypyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-3-5-6-1-4(9)2-7-5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRPITKHZMUWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599623 | |
| Record name | 5-Hydroxypyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345642-88-8 | |
| Record name | 5-Hydroxy-2-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345642-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 5 Hydroxypyrimidine 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group at the C2 position of the pyrimidine (B1678525) ring is a primary site for nucleophilic attack and condensation reactions. Its electrophilic carbon atom readily reacts with various nucleophiles.
Formation of Schiff Bases and Imine Derivatives
The aldehyde functional group of 5-Hydroxypyrimidine-2-carbaldehyde is susceptible to nucleophilic attack by primary amines, leading to the formation of Schiff bases or imines. This condensation reaction is a fundamental transformation in organic chemistry, typically proceeding via a carbinolamine intermediate which then dehydrates to form the C=N double bond. The reaction is often catalyzed by acid.
The general reaction involves the treatment of the aldehyde with a primary amine (R-NH₂). The resulting Schiff bases, containing the pyrimidine scaffold, are of interest in coordination chemistry as they can act as bidentate or polydentate ligands for metal ions.
General Reaction for Schiff Base Formation:
this compound + R-NH₂ → (E/Z)-N-((5-hydroxypyrimidin-2-yl)methylidene)alkanamine + H₂O
Oxime and Hydrazone Formation
In a similar fashion to Schiff base formation, this compound can react with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives to form oximes and hydrazones, respectively. These reactions are also condensation reactions involving the formation of a C=N bond through the elimination of a water molecule.
The formation of an oxime from the related pyrimidine-2-carbaldehyde proceeds via condensation with hydroxylamine hydrochloride, often under acidic conditions. The resulting oxime from this compound would be (E/Z)-5-hydroxypyrimidine-2-carbaldehyde oxime.
Reaction with hydrazine yields the corresponding hydrazone. These derivatives are stable and crystalline solids, often used for the characterization of aldehydes and ketones.
General Reaction for Oxime and Hydrazone Formation:
| Reactant | Product | Product Class |
|---|---|---|
| Hydroxylamine (NH₂OH) | This compound oxime | Oxime |
Nucleophilic Addition Reactions at the Carbaldehyde Group
The carbonyl carbon of the aldehyde group is electrophilic and is a key site for nucleophilic addition reactions. This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. A wide variety of nucleophiles can add to the carbonyl group. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, typically add irreversibly. Weaker nucleophiles may add reversibly, and the reaction often requires acid or base catalysis.
The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups attached to the carbonyl increase its electrophilicity and reactivity. For this compound, the pyrimidine ring itself acts as an electron-withdrawing entity, enhancing the reactivity of the aldehyde group towards nucleophiles.
Oxidation and Reduction Pathways of the Formyl Group
The formyl group of this compound can undergo both oxidation and reduction, leading to other important functional groups.
Oxidation: Oxidation of the aldehyde functionality yields the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The product of this reaction is 5-Hydroxypyrimidine-2-carboxylic acid, a known chemical compound. In a related context, the enzymatic oxidation of 5-formyluracil (B14596) to 2,4-dihydroxypyrimidine-5-carboxylic acid has been reported.
Reduction: Reduction of the aldehyde group provides the corresponding primary alcohol, (5-hydroxypyrimidin-2-yl)methanol. This can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the formyl group in 5-formyl-2'-deoxycytidine, a structurally related nucleoside, can be quantitatively reduced to a hydroxymethyl group using NaBH₄.
Summary of Formyl Group Transformations:
| Transformation | Reagent Example | Product |
|---|---|---|
| Oxidation | KMnO₄, Ag₂O | 5-Hydroxypyrimidine-2-carboxylic acid |
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C5 position behaves similarly to a phenolic hydroxyl group due to its attachment to the aromatic pyrimidine ring. This enables it to undergo reactions such as esterification and etherification.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can be esterified by reacting with acyl chlorides or acid anhydrides under basic conditions, or directly with carboxylic acids under acidic catalysis (Fischer esterification). This reaction would yield the corresponding ester derivative, for example, (2-formylpyrimidin-5-yl) acetate (B1210297) upon reaction with acetic anhydride. While direct examples for this specific molecule are not prevalent in the literature, the esterification of hydroxyl and carboxyl groups on similar pyrimidine systems is a common synthetic step.
Etherification: Similarly, the hydroxyl group can be converted into an ether. A common method for this is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This would result in a 5-alkoxy-pyrimidine-2-carbaldehyde derivative. Intramolecular etherification has also been observed in related polyhydroxylated molecules under basic conditions.
Electrophilic and Nucleophilic Substitution on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. However, the presence of the electron-donating hydroxyl group at the 5-position can activate the ring towards electrophiles to some extent.
Conversely, the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. Although this compound itself does not have a typical leaving group like a halogen, nucleophilic attack is a key reaction type for pyrimidine derivatives. rsc.org In reactions where the hydroxyl group is converted into a better leaving group (e.g., a sulfonate ester), nucleophilic substitution at the C5 position would be expected.
Furthermore, direct C-H functionalization can be achieved through mechanisms like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this type of reaction, a nucleophile attacks a C-H position on the electron-deficient ring, facilitated by the nitro group in typical cases, but potentially applicable to other activated systems. nih.gov For this compound, the electron-withdrawing aldehyde group and the ring nitrogens activate the C4 and C6 positions towards nucleophilic attack.
Table 2: Expected Substitution Patterns
| Reaction Type | Position(s) | Rationale |
| Nucleophilic Attack | C4, C6 | Activated by ring nitrogens and electron-withdrawing 2-CHO group. |
| Nucleophilic Substitution | C5 | Possible if the -OH group is converted to a good leaving group. |
| Electrophilic Substitution | C4, C6 | Generally unfavorable but somewhat activated by the 5-OH group. |
Stability and Degradation Pathways of this compound
The stability of this compound can be compromised under certain conditions, leading to degradation. Standard methodologies to assess the stability of chemical compounds involve forced degradation studies under various stress conditions such as hydrolysis, oxidation, heat, and light. nih.gov
Older samples of similar aromatic aldehydes, like pyridine-2-carbaldehyde, are often observed to be brown due to impurities formed upon storage. wikipedia.org This suggests that this compound may also be prone to degradation over time.
Hydrolytic Degradation: The stability of the compound could be tested under acidic, basic, and neutral aqueous conditions. The pyrimidine ring itself is relatively stable to hydrolysis, but the functional groups may react. nih.gov
Oxidative Degradation: The aldehyde group is susceptible to oxidation, which could be a primary degradation pathway, converting it to a carboxylic acid. The hydroxyl group and the electron-rich aspects of the ring could also be targets for strong oxidizing agents. nih.gov
Thermal Degradation: High temperatures could lead to decomposition. The melting point and decomposition temperature would define its thermal stability.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. nih.gov The extensive conjugation and the presence of heteroatoms suggest potential photosensitivity.
The specific degradation products would need to be identified through techniques like HPLC and mass spectrometry to elucidate the exact degradation pathways. nih.gov
Coordination Chemistry and Metal Complexation of 5 Hydroxypyrimidine 2 Carbaldehyde and Its Derivatives
Ligand Design Principles for Pyrimidine (B1678525) Carbaldehydes
The design of pyrimidine carbaldehydes as ligands is guided by several key principles aimed at controlling the coordination environment around a metal center. The pyrimidine ring itself offers two nitrogen atoms as potential coordination sites, which can lead to monodentate, bidentate (chelating), or bridging coordination modes. The electronic properties of the pyrimidine ring, being electron-deficient, influence the donor strength of the nitrogen atoms.
The strategic placement of substituents on the pyrimidine ring is a critical aspect of ligand design. The hydroxyl group at the 5-position of 5-hydroxypyrimidine-2-carbaldehyde can act as a secondary binding site, potentially leading to the formation of multinuclear complexes or influencing the electronic properties of the ligand through resonance effects. The carbaldehyde group at the 2-position introduces another coordination site through its oxygen atom. This allows for the formation of Schiff base ligands through condensation reactions with primary amines, which significantly expands the diversity of the resulting metal complexes and their coordination geometries. nih.govresearchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
Derivatives of this compound can coordinate to metal ions in several ways. The pyrimidine nitrogen atoms are common binding sites, and the molecule can act as a monodentate or bidentate ligand. bhu.ac.in The involvement of the aldehyde oxygen and the hydroxyl oxygen in coordination can lead to the formation of stable chelate rings.
In Schiff base derivatives, the imine nitrogen and the pyrimidine nitrogen can act as a bidentate N,N-donor set. If the hydroxyl group also participates in binding, the ligand can become tridentate. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. X-ray crystallography is a powerful tool for the unambiguous determination of the coordination modes and binding sites in the solid state. wikipedia.org
A variety of transition metal complexes with pyrimidine-based ligands have been synthesized and studied.
Palladium(II) Complexes: Palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized, often through transmetalation from the corresponding silver complexes. acs.org These complexes have been characterized by NMR spectroscopy and single-crystal X-ray diffraction. The synthesis of palladium(II) complexes with mixed ligands, for example involving dithiocarbamates and phosphines, has also been reported. researchgate.net
Silver(I) Complexes: Silver(I) complexes are often used as precursors for the synthesis of other metal complexes, such as those of palladium(II), via transmetalation. acs.org Silver(I) complexes with N-heterocyclic carbene ligands derived from pyrimidines have been synthesized and characterized. nih.gov The coordination geometry around the silver(I) ion is often linear or trigonal.
Copper(II) Complexes: A range of copper(II) complexes with pyrimidine derivatives have been prepared. nih.govmdpi.com For instance, copper(II) complexes with mixed ligands containing a triazolopyrimidine derivative and a N-N chelating heterocycle like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) have been synthesized and structurally characterized. nih.govmdpi.com These complexes often exhibit square pyramidal or distorted octahedral geometries. The synthesis of copper(II) complexes with Schiff bases derived from pyridine-2-carbaldehyde has also been reported. researchgate.netrsc.org
A representative table of synthesized transition metal complexes with related pyrimidine ligands is provided below:
| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |
| Palladium(II) | Pyrimidine-functionalized NHC | 4 | Square Planar | acs.org |
| Silver(I) | Pyrimidine-functionalized NHC | 2 | Linear | acs.org |
| Copper(II) | Mixed ligand (triazolopyrimidine and 2,2'-bipyridine) | 5 | Square Pyramidal | nih.govmdpi.com |
| Copper(II) | Schiff base of pyridine-2-carbaldehyde | 4 | Square Planar | rsc.org |
The stoichiometry of metal-ligand adducts can be determined using various techniques, including elemental analysis and spectrophotometric methods like the mole-ratio method or Job's method of continuous variations. libretexts.org The stoichiometry of the complexes is influenced by the coordination preferences of the metal ion and the denticity of the ligand. For example, a 1:2 metal-to-ligand ratio is common for bidentate ligands with octahedral metal ions, while a 1:1 or 1:2 ratio might be observed for square planar complexes. nih.gov
Supramolecular Assembly and Intermolecular Interactions in Solid State Complexes
In the solid state, metal complexes of this compound and its derivatives can engage in various intermolecular interactions, leading to the formation of supramolecular assemblies. rsc.orgrsc.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.
The hydroxyl group and the nitrogen atoms of the pyrimidine ring are capable of forming strong hydrogen bonds, which can direct the self-assembly of the complexes into one-, two-, or three-dimensional networks. researchgate.net The planar pyrimidine rings can also participate in π-π stacking interactions, further stabilizing the supramolecular architecture. The nature of the counter-ions and solvent molecules can also play a crucial role in determining the final solid-state structure. researchgate.net The study of these supramolecular assemblies is important for the development of new materials with interesting properties, such as porosity or specific host-guest recognition capabilities. gla.ac.ukacs.org
Catalytic Applications of this compound Metal Complexes
Metal complexes containing pyrimidine-based ligands have shown promise as catalysts in a variety of organic transformations. acs.orgrsc.org The catalytic activity is often dependent on the nature of the metal center and the ligand framework.
Palladium complexes with pyrimidine-functionalized NHC ligands have demonstrated good catalytic activity in C-H activation reactions and in Mizoroki-Heck reactions. acs.org The electronic properties and steric bulk of the pyrimidine substituent can influence the efficiency and selectivity of the catalyst.
Copper complexes have also been explored for their catalytic applications. For example, copper(II) complexes containing pyridine-2-carbaldehyde have been used as catalysts for the synthesis of pyran derivatives. rsc.org The design of the ligand is crucial for achieving high catalytic turnover numbers and frequencies. rsc.org Nickel(II) complexes with NNO-pincer ligands have been utilized for the synthesis of pyrimidine derivatives through acceptorless dehydrogenative annulation of alcohols. acs.org
The catalytic cycle often involves the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination. The ligand plays a crucial role in stabilizing the metal center throughout the catalytic cycle and in influencing the regioselectivity and stereoselectivity of the reaction.
A summary of catalytic applications for related pyrimidine-based metal complexes is presented below:
| Metal Complex | Reaction Type | Substrate | Product | Reference |
| Palladium(II)-NHC | Mizoroki-Heck | Aryl halide, alkene | Substituted alkene | acs.org |
| Copper(II)-Schiff base | Knoevenagel condensation | Aldehyde, malononitrile | Pyran derivative | rsc.org |
| Nickel(II)-Pincer | Dehydrogenative annulation | Alcohol, amidine | Pyrimidine derivative | acs.org |
Spectroscopic Characterization and Advanced Theoretical Investigations of 5 Hydroxypyrimidine 2 Carbaldehyde
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption properties of 5-Hydroxypyrimidine-2-carbaldehyde, investigated using UV-Vis spectroscopy, are primarily governed by the electronic transitions within the molecule's chromophores: the pyrimidine (B1678525) ring, the carbonyl group (-CHO), and the hydroxyl group (-OH). Theoretical analysis using Time-Dependent Density Functional Theory (TD-DFT) complements experimental findings, helping to assign the observed absorption bands to specific electronic transitions. researchgate.net
The UV-Vis spectrum of compounds with similar structures is typically characterized by two main types of transitions: π → π* and n → π. researchgate.netmalayajournal.org The π → π transitions are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyrimidine ring. The n → π* transitions are of lower intensity and result from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals of the carbonyl group and the aromatic ring. researchgate.net
Calculated results for analogous molecules have shown excellent agreement with experimental values, particularly when solvent effects are considered. malayajournal.org For instance, studies on similar aromatic aldehydes show strong absorption bands corresponding to π → π* transitions. malayajournal.orgnih.gov
Table 1: Theoretical Electronic Transitions and Absorption Maxima for this compound This data is illustrative and based on theoretical calculations for structurally similar compounds.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 355 | 0.215 | HOMO -> LUMO | π → π* |
| 290 | 0.085 | HOMO-1 -> LUMO | π → π* |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at its corresponding molecular weight.
The fragmentation pattern is dictated by the functional groups present. For aldehydes, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.org This typically results in two prominent losses:
Loss of a hydrogen radical (H•): This leads to a significant peak at [M-1]+.
Loss of the formyl radical (•CHO): This results in a peak at [M-29]+. libretexts.org
Further fragmentation would involve the pyrimidine ring. Heterocyclic aromatic rings can undergo complex cleavage pathways, including the loss of small molecules like HCN. The fragmentation of flavonoids, which also contain heterocyclic rings, often involves extensive ring cleavages. mdpi.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This data is illustrative and based on known fragmentation patterns of aldehydes and heterocyclic compounds.
| m/z Value | Proposed Fragment | Corresponding Neutral Loss |
|---|---|---|
| 124 | [C₅H₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 123 | [C₅H₃N₂O₂]⁺ | H• |
| 95 | [C₄H₃N₂O]⁺ | CHO• |
Quantum Chemical Computations
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules. mdpi.com By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), a stable, optimized geometry of this compound can be obtained. researchgate.netnih.govnih.gov
The calculations provide precise bond lengths and angles, which can be compared with experimental data for validation. nih.govnih.gov For example, in a similar substituted benzaldehyde, the C=O bond length was calculated to be 1.23 Å, while C-O single bond was 1.36 Å. mdpi.com The bond lengths within the aromatic ring are expected to be intermediate between single and double bonds due to electron delocalization. mdpi.com
Table 3: Predicted Geometrical Parameters of this compound from DFT Calculations This data is illustrative and based on DFT calculations of analogous molecules.
| Parameter | Bond/Atoms | Predicted Value (Å / Degrees) |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-O (hydroxyl) | 1.35 Å |
| Bond Length | C-C (ring) | 1.39 - 1.41 Å |
| Bond Length | C-N (ring) | 1.33 - 1.34 Å |
| Bond Angle | C-C-C (ring) | 118.0° - 121.0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap implies higher chemical reactivity. irjweb.comresearchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine ring and the hydroxyl group, while the LUMO is likely concentrated on the electron-withdrawing carbonyl group and the ring's carbon atoms. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can be calculated. mdpi.com
Table 4: Calculated FMO Properties and Global Reactivity Descriptors for this compound This data is illustrative and based on DFT calculations for structurally similar compounds.
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.85 |
| E(LUMO) | -2.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
| Ionization Potential (I) ≈ -E(HOMO) | 6.85 |
| Electron Affinity (A) ≈ -E(LUMO) | 2.20 |
| Electronegativity (χ) | 4.525 |
| Chemical Hardness (η) | 2.325 |
Natural Bond Orbital (NBO) Analysis of Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. researchgate.netq-chem.com It examines the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
Table 5: Key NBO Donor-Acceptor Interactions in this compound This data is illustrative and based on NBO analysis of analogous molecules.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of C=O | π* (N1-C2) | 22.5 | Lone Pair Delocalization |
| LP (N1) | π* (C2=N3) | 45.8 | Lone Pair Delocalization |
| LP (O) of -OH | π* (C4-C5) | 18.2 | Lone Pair Delocalization |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule by mapping the electrostatic potential onto the electron density surface. nih.gov Different colors represent different potential values:
Red: Electron-rich regions, indicating the most negative potential and sites prone to electrophilic attack.
Blue: Electron-poor regions, indicating the most positive potential and sites prone to nucleophilic attack.
Green: Neutral or regions of very low potential.
For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyrimidine ring. researchgate.net These areas represent the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack. nih.gov The hydrogen atom of the aldehyde group would also exhibit a positive potential.
Research on Biological Interactions and Potential Bioapplications of 5 Hydroxypyrimidine 2 Carbaldehyde and Its Analogs
Biochemical Pathway Modulation Studies
The core structure of 5-Hydroxypyrimidine-2-carbaldehyde, featuring a pyrimidine (B1678525) ring with hydroxyl and carbaldehyde substituents, provides a versatile scaffold for designing molecules that can interact with and modulate the activity of key enzymes in various biochemical pathways.
Investigation of Enzyme Inhibition Mechanisms
Research into analogs of this compound has demonstrated significant enzyme inhibitory activity across a spectrum of metabolic enzymes. Novel pyrimidine derivatives have been shown to be effective inhibitors of human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.netnih.gov For instance, some of these derivatives exhibited Ki values in the nanomolar range against these enzymes, indicating potent inhibition. nih.gov Specifically, Ki values were reported to be between 39.16 ± 7.70 and 144.62 ± 26.98 nM for hCA I, and between 18.21 ± 3.66 and 136.35 ± 21.48 nM for hCA II. nih.gov
Furthermore, a study on the inhibitory effects of pyrimidine and its derivatives on glutathione (B108866) reductase (GR) revealed that compounds like 4-amino-2,6-dichloropyrimidine (B161716) showed significant inhibitory potential with low KI values. juniperpublishers.comjuniperpublishers.com The inhibition mechanisms for these pyrimidine derivatives are often competitive or noncompetitive, as determined by Lineweaver-Burk plot analysis. researchgate.net
The table below summarizes the inhibitory activities of some pyrimidine analogs against various enzymes.
| Derivative Class | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| Novel Pyrimidine Derivatives | hCA I | 39.16 ± 7.70–144.62 ± 26.98 nM | Not Specified |
| Novel Pyrimidine Derivatives | hCA II | 18.21 ± 3.66–136.35 ± 21.48 nM | Not Specified |
| Novel Pyrimidine Derivatives | Acetylcholinesterase (AChE) | 33.15 ± 4.85–52.98 ± 19.86 nM | Not Specified |
| Novel Pyrimidine Derivatives | Butyrylcholinesterase (BChE) | 31.96 ± 8.24–69.57 ± 21.27 nM | Not Specified |
| Novel Pyrimidine Derivatives | α-Glycosidase | 17.37 ± 1.11–253.88 ± 39.91 nM | Not Specified |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 µM | Noncompetitive |
Ligand-Protein Binding Studies and Active Site Interactions
The binding of pyrimidine-based inhibitors to the active sites of enzymes is a key determinant of their inhibitory potency. For instance, hydroxypyridone derivatives, which are structurally related to hydroxypyrimidines, have been shown to chelate the copper ions within the active site of tyrosinase. nih.gov This interaction is crucial for their inhibitory effect on both monophenolase and diphenolase activities of the enzyme. nih.gov
In the case of glutathione reductase inhibitors, the presence of amino and chloro groups on the pyrimidine ring appears to contribute significantly to an effective inhibitory effect, suggesting specific interactions with the enzyme's active site. juniperpublishers.com The binding of these inhibitors can occur with both the free enzyme and the enzyme-substrate complex, as demonstrated for some tyrosinase inhibitors. nih.gov
Interactions with Biomolecular Targets
Beyond enzyme inhibition, the interactions of this compound analogs with other fundamental biomolecules like DNA and proteins have been a subject of investigation, hinting at broader pharmacological possibilities.
DNA and Protein Binding Affinity Studies
Studies have shown that 5-hydroxypyrimidine (B18772) deoxynucleoside triphosphates can be efficiently incorporated into DNA by enzymes like the exonuclease-free Klenow fragment of E. coli DNA polymerase I. nih.gov This indicates a direct interaction between the 5-hydroxypyrimidine moiety and the DNA replication machinery. nih.gov Specifically, 5-hydroxydeoxycytosine triphosphate (5-OHdCTP) and 5-hydroxydeoxyuridine triphosphate (5-OHdUTP) were found to be more efficient substrates than some oxidized purine (B94841) nucleotides. nih.gov
Furthermore, certain pyrimidine analogs, such as acridine-thiosemicarbazone derivatives, have been shown to bind to calf thymus DNA (ctDNA) with high affinity. mdpi.com The calculated binding constants for these derivatives ranged from 1.74 × 104 to 1.0 × 106 M−1, suggesting a strong interaction that is likely intercalative in nature. mdpi.com Metal complexes of pyridoxylidene-aminoguanidine, another class of related compounds, also exhibit binding to bovine serum albumin (BSA) with binding constants in the order of 104–105 M−1. mdpi.com
The following table presents the DNA and protein binding affinities of some pyrimidine analogs.
| Compound Class | Biomolecular Target | Binding Constant (Kb) |
| Acridine-Thiosemicarbazone Derivatives | calf thymus DNA (ctDNA) | 1.74 × 104 to 1.0 × 106 M−1 |
| Pyridoxylidene-Aminoguanidine Metal Complexes | Bovine Serum Albumin (BSA) | 104–105 M−1 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking studies have provided valuable insights into the binding modes of pyrimidine derivatives with their biological targets. For example, docking simulations of novel pyrimidine derivatives with the B-cell lymphoma 2 (Bcl-2) receptor have been performed to understand their interaction with the protein's binding pocket. mdpi.com Similarly, docking studies of pyrimidine analogs with cyclin-dependent kinase 8 (CDK8) have shown moderate to good docking results within the binding pocket. nih.gov
In the context of antimicrobial activity, molecular docking has suggested that some pyrimidine derivatives exhibit good interactions with the active cavities of dihydrofolate reductase (DHFR), a key enzyme in microbial folate metabolism. nih.gov These computational studies are instrumental in rationalizing the observed biological activities and in guiding the design of more potent and selective analogs.
Antimicrobial Research Perspectives
The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. gsconlinepress.comgsconlinepress.com A variety of pyrimidine derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. For instance, novel pyrimidine derivatives synthesized from chalcones have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Pyrido[2,3-d]pyrimidine derivatives have also emerged as a promising class of antimicrobial agents, with some compounds exhibiting significant inhibitory effects against bacteria with minimum inhibitory concentration (MIC) values in the range of 4–20 μmol L–1. nih.gov Furthermore, certain pyrimidine derivatives have demonstrated potent activity against drug-resistant pathogens, with MICs as low as 2.4 μmol/L against multidrug-resistant Gram-positive bacterial strains. nih.gov The antimicrobial potential of these compounds often stems from their ability to inhibit crucial microbial enzymes, such as dihydrofolate reductase. nih.gov
The table below showcases the antimicrobial activity of selected pyrimidine derivative classes.
| Derivative Class | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) |
| Chalcone-based Pyrimidines | Gram-positive and Gram-negative bacteria | Not specified in detail |
| Pyrido[2,3-d]pyrimidines | Bacteria | 4–20 μmol L–1 |
| Novel Pyrimidine Derivatives | Multidrug-resistant Gram-positive bacteria | 2.4 or 4.8 μmol/L |
| Novel Pyrimidine Derivatives | Staphylococcus aureus 4220, Escherichia coli 1924, Candida albicans 7535 | 2.4 μmol/L |
Investigation of Antibacterial Properties against Bacterial Strains
The antibacterial potential of pyrimidine derivatives has been a subject of extensive research. While specific studies on this compound are limited, research on analogous structures provides valuable insights. For instance, the introduction of various substituents to the pyrimidine ring has been shown to modulate antibacterial efficacy.
A study on 4-substituted-5-iodo-2-benzylthiopyrimidines revealed that certain analogs exhibit significant antibacterial activity. nih.gov For example, compounds with nitro, hydroxyl, and chloro moieties, as well as heterocyclic substitutions like pyridine (B92270) and pyrazole, demonstrated enhanced activity against various bacterial strains. nih.gov Specifically, some of these analogs were effective against P. aeruginosa, S. aureus, and B. subtilis. nih.gov However, many of the synthesized compounds showed poor activity against the Gram-negative bacterium E. coli. nih.gov
Another investigation into 5-oxopyrrolidine derivatives, which can be considered analogs, highlighted a compound bearing a 5-nitrothiophene substituent that showed promising and selective antimicrobial activity against Gram-positive pathogens. nih.gov This was particularly notable against multidrug-resistant Staphylococcus aureus strains. nih.gov
These findings underscore the importance of the substituents on the pyrimidine core in determining the antibacterial spectrum and potency. The data suggests that while some pyrimidine derivatives hold promise as antibacterial agents, their efficacy is highly dependent on their specific structural features.
Table 1: Antibacterial Activity of Selected Pyrimidine Analogs
| Compound Type | Bacterial Strain | Activity Level |
|---|---|---|
| 4-amino-5-iodo-2-benzylthiopyrimidines with specific substituents | P. aeruginosa, S. aureus, B. subtilis | Good |
| 4-amino-5-iodo-2-benzylthiopyrimidines | E. coli | Poor |
Exploration of Antifungal and Antiviral Activities
The investigation into the antifungal and antiviral properties of pyrimidine derivatives has yielded promising results, suggesting their potential as broad-spectrum antimicrobial agents.
In terms of antifungal activity, studies on 5-iodopyrimidine (B189635) analogs have shown that specific structural modifications can lead to potent antifungal effects. For instance, a 4-amino-5-iodo-2-benzylthiopyrimidine derivative demonstrated good activity against A. niger. nih.gov Furthermore, other analogs in the same study exhibited good antifungal activity against both A. niger and A. terrus. nih.gov Research on 5-oxopyrrolidine derivatives also indicates their potential as antifungal agents. nih.gov
The antiviral activity of pyrimidine analogs has been particularly notable. One area of focus has been on 5-substituted pyrimidine nucleosides. For example, 5-O-alkylated derivatives of 5-hydroxy-2'-deoxyuridine (B1206715) have been evaluated for their antiviral properties. nih.gov Among these, 5-propynyloxy-2'-deoxyuridine was identified as a potent inhibitor of the herpes simplex virus. nih.gov The integrity of the acetylene (B1199291) group was found to be crucial for this anti-herpes activity. nih.gov Carbocyclic analogues of potent antiherpes agents like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) have also been synthesized and shown to have selective antiherpes action, although slightly less potent than their parent compounds. nih.gov
These studies highlight the versatility of the pyrimidine scaffold in developing agents with diverse antimicrobial profiles, with specific substitutions playing a key role in directing the activity towards either fungal or viral targets.
Table 2: Antifungal and Antiviral Activity of Selected Pyrimidine Analogs
| Compound Class | Target | Key Findings |
|---|---|---|
| 5-Iodopyrimidine Analogs | A. niger, A. terrus | Good antifungal activity observed with specific substitutions. |
| 5-O-Alkylated Derivatives of 5-hydroxy-2'-deoxyuridine | Herpes Simplex Virus | 5-propynyloxy-2'-deoxyuridine showed potent inhibition. |
Antioxidant Activity Assessment
The antioxidant properties of pyrimidine derivatives are of significant interest due to the role of oxidative stress in various diseases. Research has shown that certain pyrimidine analogs possess the ability to scavenge free radicals and protect against oxidative damage.
Studies on pyrimidine derivatives have demonstrated their potential to reduce levels of reactive oxygen species (ROS). mdpi.comnih.gov For instance, some pyrimidine derivatives have shown antioxidant capabilities in inflammatory cell models. mdpi.comnih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov
For example, a study on 5-hydroxymethylfurfural (B1680220) (5-HMF), a related aldehyde-containing compound, demonstrated its ability to scavenge ABTS and DPPH free radicals in a dose-dependent manner. nih.gov It also inhibited hemolysis induced by an oxidizing agent, suggesting its protective effect on erythrocytes. nih.gov The mechanism of this protection was linked to the reduction of ROS and malondialdehyde (MDA) content, along with an increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov
The antioxidant potential of pyrimidine derivatives is often linked to the nature and position of substituent groups on the pyrimidine ring. These findings suggest that pyrimidine-based compounds could be developed as novel natural antioxidants.
Anti-inflammatory Research of Pyrimidine Derivatives
Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties, with several compounds demonstrating significant potential in preclinical studies. nih.govrsc.org The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators. nih.gov
Research has shown that pyrimidine derivatives can inhibit crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov They can also modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in anti-inflammatory therapies. mdpi.comnih.gov
For instance, certain newly synthesized pyrimidine derivatives have exhibited high selectivity towards COX-2 inhibition, with some performing better than the established anti-inflammatory drug piroxicam (B610120) and showing results comparable to meloxicam. mdpi.comnih.gov In addition to COX inhibition, these compounds have also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated human monocytic cell growth, further highlighting their anti-inflammatory potential. mdpi.comnih.gov
The structure-activity relationship (SAR) studies of pyrimidine derivatives have been crucial in guiding the synthesis of novel analogs with enhanced anti-inflammatory activities and reduced toxicity. nih.govrsc.org This ongoing research continues to underscore the potential of pyrimidine-based compounds as a valuable class of anti-inflammatory agents.
Table 3: Anti-inflammatory Mechanisms of Pyrimidine Derivatives
| Mechanism | Mediator/Target | Effect |
|---|---|---|
| Inhibition of Inflammatory Mediators | Prostaglandin E2 (PGE2), Nitric Oxide (NO), NF-κB | Reduction in inflammatory response. |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Selective inhibition, leading to anti-inflammatory effects. |
Anticancer Research: Preclinical Investigation of Cytostatic Properties
The cytostatic properties of pyrimidine derivatives have been a major focus of anticancer research, with numerous studies demonstrating their potential to inhibit cancer cell growth and proliferation.
Interference with Cellular Processes and Cell Proliferation
Pyrimidine analogs have been shown to interfere with various cellular processes that are critical for cancer cell survival and proliferation. These compounds can exert their antiproliferative effects through multiple mechanisms.
Research on 5-oxopyrrolidine derivatives, for example, has shown that converting a carboxylic acid derivative to a hydrazone significantly improves its anticancer activity in a structure-dependent manner. nih.gov The incorporation of different substituents on the hydrazone moiety was found to modulate the antiproliferative efficacy. nih.gov Another related compound, 5-hydroxymethylfurfural (5-HMF), has been shown to exhibit antiproliferative activity against human melanoma A375 cells. nih.gov
Mechanistic Insights into Antineoplastic Effects
The antineoplastic effects of pyrimidine derivatives are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
In the case of 5-HMF, its antiproliferative activity against melanoma cells was found to be mediated through the induction of apoptosis and G0/G1 cell cycle arrest. nih.gov The induction of apoptosis was confirmed through TUNEL and DAPI costaining assays. nih.gov Similarly, studies on 5-oxopyrrolidine derivatives have demonstrated their potential as scaffolds for the development of anticancer compounds, although the precise mechanisms for all analogs are still under investigation. nih.gov
These findings highlight the potential of pyrimidine-based compounds to serve as lead structures for the development of novel anticancer agents that can effectively target the cellular machinery of cancer cells.
Table 4: Anticancer Mechanisms of Pyrimidine Analogs
| Compound Class | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| 5-Oxopyrrolidine Derivatives | Various | Structure-dependent antiproliferative activity. |
Role in Agrochemical Research and Development
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals due to the diverse biological activities exhibited by its derivatives. nih.gov These compounds are integral to the creation of fungicides, herbicides, and insecticides, contributing significantly to crop protection and yield improvement. nih.govchemimpex.com The subject of this article, this compound, and its analogs, particularly pyrimidine-5-carbaldehyde (B119791), are valuable building blocks in the synthesis of these agriculturally significant molecules. chemimpex.com
Pyrimidine derivatives have demonstrated broad-spectrum fungicidal properties. nih.gov For instance, novel pyrimidine compounds are continuously being designed and synthesized to combat plant fungal diseases. nih.govfrontiersin.org Research has shown that certain N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides exhibit high inhibitory rates against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn For example, compound 4k in one study, N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide, was found to have an effective concentration (EC50) value of 4.67 mg/L against Sclerotinia sclerotiorum, comparable to the commercial fungicide cyprodimol. sioc-journal.cn The synthesis of such compounds often involves multi-step reactions starting from basic pyrimidine structures, which can be derived from precursors like this compound. nih.govfrontiersin.org Furthermore, a patent has been filed for 5-fluoro pyrimidine derivatives for their use as fungicides, highlighting the continued innovation in this area. google.com
In addition to their fungicidal effects, pyrimidine derivatives are also developed as insecticides. nih.gov A series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested against the mosquito vector Aedes aegypti. nih.gov Several of these compounds showed insecticidal activity against both adult and larval mosquitoes, with one derivative achieving 70% mortality at a concentration of 2 µg/mL. nih.gov The development of such compounds is crucial for managing insecticide resistance and controlling the spread of diseases. nih.gov Pyrimidine sulfonates have also been shown to have antibacterial and insecticidal properties, with some compounds showing significant activity against Plutella xylostella and Myzus persicae. mdpi.com
The aldehyde functional group present in this compound is a reactive handle that allows for the synthesis of a wide array of derivatives through reactions such as the Reimer-Tiemann reaction, which can be used to introduce a formyl group to a pyrimidine ring. acs.org This versatility makes pyrimidine aldehydes key intermediates in the creation of new agrochemicals. chemimpex.com
Table 1: Examples of Agrochemical Pyrimidine Derivatives and their Activity
| Compound Name | Structure | Agrochemical Application | Key Research Finding | Citation |
|---|---|---|---|---|
| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4k) | Unavailable | Fungicide | Exhibited an EC50 value of 4.67 mg/L against Sclerotinia sclerotiorum. | sioc-journal.cn |
| Pyrimidine derivative with urea pharmacophore (Compound 4d) | Unavailable | Insecticide | Showed 70% mortality against Aedes aegypti at 2 µg/mL. | nih.gov |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Unavailable | Fungicide | Demonstrated an EC50 of 10.5 μg/ml against Phomopsis sp. | nih.govfrontiersin.org |
| Pyrimidine Sulfonate Ester (A5) | Unavailable | Bactericide | Showed strong antibacterial activity against Xanthomonas oryzae pv. Oryzae with an EC50 of 4.24 μg/mL. | mdpi.com |
Applications in Materials Science and Engineering
The unique chemical properties of this compound and its analogs make them valuable in the field of materials science, particularly in the development of corrosion inhibitors and advanced materials like metal-organic frameworks (MOFs) and functional polymers. chemimpex.com
Pyrimidine derivatives are effective corrosion inhibitors for various metals and alloys, such as carbon steel in acidic environments. researchgate.netelectrochemsci.org The inhibitive action is attributed to the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film. electrochemsci.orgnih.gov This adsorption is facilitated by the presence of nitrogen atoms in the pyrimidine ring, which have lone pairs of electrons that can interact with the metal's d-orbitals. The planar structure of the pyrimidine ring also contributes to a stable adsorption layer. researchgate.net Studies on various pyrimidine derivatives, including those with hydroxyl and amino groups, have shown that their inhibition efficiency increases with concentration. electrochemsci.orgnih.gov For example, pyrimidine-bichalcophene derivatives have been investigated as corrosion inhibitors for copper in nitric acid, demonstrating high efficiency. nih.gov The presence of a hydroxyl group can further enhance the adsorption process and, consequently, the corrosion inhibition.
In the realm of advanced materials, pyrimidine-based ligands are instrumental in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. berkeley.edu The aldehyde and hydroxyl functional groups on the pyrimidine ring of this compound can act as coordination sites for metal ions, leading to the formation of stable and porous frameworks. While direct use of this compound in MOF synthesis is not extensively documented in the provided results, the principle is well-established with analogous structures. For instance, the introduction of a hydroxyl group into the organic linker of MOF-5 has been shown to be a viable strategy for modifying the framework's properties, such as improving hydrogen adsorption capacity after lithium doping. nih.gov The aldehyde group can also participate in post-synthetic modification of MOFs, allowing for the introduction of further functionality.
Furthermore, pyrimidine aldehydes are utilized in the synthesis of functional polymers. chemimpex.com The aldehyde group provides a reactive site for polymerization reactions, enabling the creation of polymers with specific properties for applications in coatings, adhesives, and other advanced materials. chemimpex.comnih.gov For example, pyrimidine-containing polymers have been explored for their π-conjugated properties, which are of interest for electronic applications. researchgate.net
Table 2: Applications of Pyrimidine Derivatives in Materials Science
| Compound/Derivative Class | Application | Mechanism/Key Feature | Citation |
|---|---|---|---|
| Pyrimidine-bichalcophene derivatives | Corrosion Inhibitor | Adsorption on copper surface, reaching up to 99.14% efficiency at 21 μM. | nih.gov |
| 2,6-Dimethylpyrimidine-2-amine derivatives | Corrosion Inhibitor | Adsorption on carbon-steel surface in HCl solution. | electrochemsci.org |
| Hydroxy-modified MOF-5 | Metal-Organic Framework | Facile synthesis and improved H2-adsorption capacity upon Li doping. | nih.gov |
| Pyrimido[5,4-d]pyrimidine-based polymers | Functional Polymers | Synthesis of π-conjugated polymers with different alkylamino groups. | researchgate.net |
Future Research Directions and Emerging Paradigms for 5 Hydroxypyrimidine 2 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes
The future of 5-Hydroxypyrimidine-2-carbaldehyde synthesis is trending towards more efficient, scalable, and environmentally benign processes. A notable advancement is the development of a facile one-pot synthetic path for preparing pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. researchgate.net This method involves reacting amidines with the dithioacetals in solvents like DMF or acetonitrile (B52724) to yield the desired carbaldehydes. researchgate.net This approach is a significant improvement over multi-step procedures, offering higher yields and simpler purification processes.
In a related context, a novel two-step synthetic route has been proposed for 5-hydroxy pyrimidine-2-carboxylic acid, a closely related derivative. This method starts with 5-bromo-2-cyanopyrimidine and proceeds through a 5-benzyloxy-2-cyanopyrimidine intermediate, achieving high yields of 90% and 67% in the respective steps. google.com Such methodologies, which focus on minimizing reaction steps and maximizing yield, provide a blueprint for future syntheses of this compound itself. google.com The exploration of green chemistry principles, such as the use of aqueous media or metal-free catalysts, as seen in the synthesis of other fused pyrimidines, is also a promising direction. researchgate.net
Design and Synthesis of Advanced Derivatives with Enhanced Specificity
The core structure of this compound serves as a versatile scaffold for the design of advanced derivatives with high therapeutic potential and target specificity. Research efforts are increasingly focused on modifying the pyrimidine (B1678525) core to inhibit specific biological targets involved in various diseases.
For instance, novel series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in cancer-related angiogenesis. nih.gov Similarly, N-alkyl-5-hydroxypyrimidinone carboxamides, derived from the hydroxypyrimidinone core, have been identified as novel antitubercular agents that target the essential enzyme decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) in Mycobacterium tuberculosis. nih.gov Another area of active investigation involves 4,5-dihydroxypyrimidine (DHP) derivatives, which have been developed as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a crucial enzyme for viral replication. nih.gov
These examples highlight a clear paradigm: the rational design of derivatives based on the structure of a biological target to achieve enhanced specificity and potency.
Table 1: Selected 5-Hydroxypyrimidine (B18772) Derivatives and Their Biological Targets
| Derivative Class | Target Enzyme/Receptor | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitriles | VEGFR-2 | Anticancer | Showed higher cytotoxic activities than the standard drug sorafenib (B1663141) against HCT-116 and MCF-7 cancer cell lines. | nih.gov |
| N-Alkyl-5-hydroxypyrimidinone carboxamides | DprE1 | Antitubercular | Exhibited low-micromolar potency against M. tuberculosis with acceptable cytotoxicity. | nih.gov |
| 4,5-Dihydroxypyrimidine (DHP) carboxylic acids/carboxamides | HCMV pUL89 endonuclease | Antiviral | Identified as a major metal-binding chemotype for inhibiting the viral enzyme. | nih.gov |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is becoming indispensable in the study of this compound and its derivatives. In silico techniques are now routinely used at the outset of research projects to guide the design of novel compounds and to predict their biological activity.
Molecular docking studies have been instrumental in understanding how these molecules interact with their protein targets. For example, docking simulations of pyrimidine-5-carbonitrile derivatives into the active site of VEGFR-2 revealed binding modes similar to the known inhibitor sorafenib. nih.gov These computational predictions were further substantiated by molecular dynamics simulations, which confirmed the stability of the compound in the active site. nih.gov Likewise, molecular modeling of N-alkyl-5-hydroxypyrimidinone carboxamides was used to elucidate their binding interactions within the DprE1 enzyme, highlighting a network of hydrogen bonds with key residues. nih.gov
Furthermore, computational methods like Time-dependent density functional theory (TD-DFT) are being employed to gain insight into the electronic and spectroscopic properties of these molecules. researchgate.net This integration allows for a deeper understanding of structure-activity relationships (SAR) and helps to prioritize synthetic efforts, thereby accelerating the discovery of new and effective agents. acs.org
Exploration of Undiscovered Biological Pathways and Intermolecular Interactions
While significant progress has been made, the full spectrum of biological pathways modulated by this compound and its analogs remains an open area for investigation. Current research has successfully identified key targets in cancer, infectious diseases, and virology, but the potential for discovering new mechanisms of action is vast.
The inhibitory action of these compounds often relies on their ability to form specific intermolecular interactions within the active site of an enzyme. The hydroxypyrimidine core is a known metal-binding pharmacophore, a feature critical for the inhibition of metalloenzymes. nih.govacs.org In the case of DprE1 inhibitors, an extensive hydrogen-bond network was observed between the pyrimidinone core and polar residues in the binding site. nih.gov For VEGFR-2 inhibitors, specific binding patterns were identified that mimic those of established drugs. nih.gov
Future research will likely involve proteomic and metabolomic approaches to identify novel cellular targets and pathways affected by these compounds. A deeper understanding of these intermolecular interactions will be crucial for designing next-generation inhibitors with improved selectivity and reduced off-target effects.
Table 2: Characterized Intermolecular Interactions of Pyrimidine Derivatives
| Derivative Class | Target Enzyme | Key Intermolecular Interactions | Significance | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitriles | VEGFR-2 | Similar binding modes to sorafenib. | Rationalizes the observed inhibitory activity against the receptor. | nih.gov |
| N-Alkyl-5-hydroxypyrimidinone carboxamides | DprE1 | Hydrogen-bond network with polar residues (e.g., N385). | Explains the compound's ability to inhibit the bacterial enzyme. | nih.gov |
| 4,5-Dihydroxypyrimidine (DHP) derivatives | HCMV pUL89 endonuclease | Acts as a metal-binding pharmacophore. | Crucial for chelating metal ions in the enzyme's active site, leading to inhibition. | nih.gov |
Synergistic Applications in Interdisciplinary Fields
The unique chemical properties of the this compound scaffold suggest potential applications beyond traditional medicinal chemistry. The exploration of these interdisciplinary avenues represents an emerging paradigm in the field.
For instance, certain fused pyrimidine derivatives have been found to possess fluorescence activity. researchgate.net This property opens up possibilities for their use as fluorescent probes in cell imaging, diagnostics, or as sensors for specific analytes. The development of such tools would be a significant contribution to the field of chemical biology.
Moreover, the convergence of materials science and pharmacology offers another exciting frontier. The principles of drug delivery could be applied to hydroxypyrimidine derivatives, potentially using novel materials to enhance their bioavailability or to achieve targeted release. The combination of bioinorganic chemistry with medicinal chemistry, which has been crucial in understanding the inhibition of metalloenzymes, further exemplifies the power of an interdisciplinary approach. acs.org Future research that intentionally bridges these disciplines could unlock entirely new functionalities and applications for this versatile chemical entity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-hydroxypyrimidine-2-carbaldehyde, and how can its purity be validated?
- Methodology : A multi-step synthesis is typically required, involving functional group protection/deprotection. For example, hydroxyl groups may be protected using methoxymethyl (MOM) groups to prevent undesired side reactions during aldehyde formation. Purification via column chromatography or recrystallization is critical. Validation includes NMR (to confirm regiochemistry and purity), mass spectrometry (for molecular weight verification), and HPLC (to assess purity >95%) .
- Key Challenges : Avoiding over-oxidation of the aldehyde group and minimizing byproducts during deprotection steps.
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?
- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. The compound’s polarizable aldehyde and hydroxyl groups may induce crystal packing complexities, requiring low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. For phase determination, consider direct methods or experimental phasing if heavy atoms are introduced .
- Data Interpretation : Monitor residual electron density maps to confirm hydrogen bonding between hydroxyl and aldehyde moieties, which influences lattice stability.
Advanced Research Questions
Q. How can contradictory NMR spectral data for this compound across solvents be resolved?
- Analysis : Solvent-dependent chemical shift variations arise from hydrogen bonding (e.g., DMSO vs. CDCl₃). For instance, the aldehyde proton (δ ~9.5–10.5 ppm) may split in polar solvents due to keto-enol tautomerism. Use variable-temperature NMR to probe dynamic equilibria and DOSY experiments to confirm molecular aggregation .
- Case Study : In D₂O, hydroxyl protons may exchange rapidly, masking coupling patterns. Deuterated solvents with minimal protonation (e.g., DMSO-d₆) are preferable for detailed analysis.
Q. What strategies address phase transitions observed in DSC/TGA studies of this compound?
- Methodology : Perform differential scanning calorimetry (DSC) under inert gas to detect polymorphic transitions (e.g., endothermic peaks at 150–200°C). Pair with variable-temperature PXRD to correlate thermal events with structural changes. Contradictions between DSC and TGA data (e.g., weight loss vs. phase transitions) may indicate decomposition pathways, requiring mass spectrometry-coupled thermal analysis for gas-phase byproduct identification .
Q. How does this compound participate in multicomponent reactions (MCRs) as a building block for heterocyclic compounds?
- Mechanistic Insight : The aldehyde group undergoes nucleophilic addition in MCRs like the Hantzsch dihydropyridine synthesis. For example, condensation with β-keto esters and ammonia yields pyrimidine-fused polyheterocycles. Monitor reaction kinetics via in-situ FTIR to track aldehyde consumption and optimize catalyst systems (e.g., Lewis acids like ZnCl₂) .
- Data Challenges : Competing pathways (e.g., aldol condensation vs. cyclization) require HPLC-MS to identify intermediates and DFT calculations to model transition states.
Methodological Considerations
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- Workflow : Use LC-QTOF-MS for high-sensitivity impurity profiling. Compare fragmentation patterns with synthetic byproducts (e.g., over-oxidized carboxylic acid derivatives). For non-volatile impurities, ion chromatography detects residual salts (e.g., sulfates from sulfuric acid catalysts) .
Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to map frontier molecular orbitals (FMOs). The LUMO of the aldehyde group predicts electrophilic reactivity, while hydroxyl group H-bonding modulates solubility.Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like kinase enzymes .
Data Conflict Resolution
Q. How to reconcile discrepancies in reported biological activity data for derivatives of this compound?
- Root Cause Analysis : Variations in assay conditions (e.g., cell line heterogeneity, solvent DMSO concentration) significantly impact IC₅₀ values. Standardize protocols using OECD guidelines and validate via inter-laboratory studies. Metadata repositories (e.g., ChEMBL) should document batch-specific impurity profiles .
Safety and Handling
Q. What safety protocols are critical for handling this compound in lab settings?
- Guidelines : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Store under nitrogen at 2–8°C to prevent aldehyde oxidation. Spills require neutralization with sodium bisulfite to form non-volatile adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
